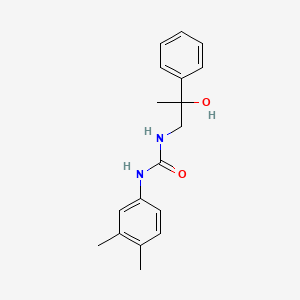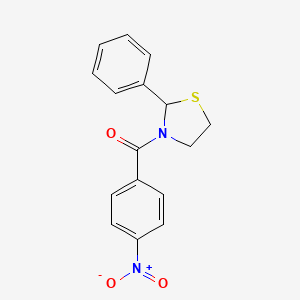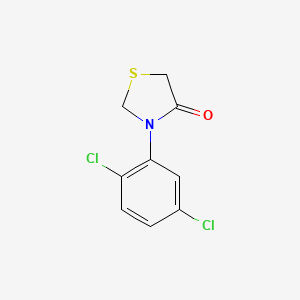![molecular formula C22H17N3O3 B2946288 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide CAS No. 887197-72-0](/img/structure/B2946288.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide, also known as OA-02, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In
作用機序
Target of Action
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with enzymes due to the presence of the amide bond, which can mimic the natural substrates of enzymes. They can also act as kinase inhibitors if the quinoxalinyl ring adopts a specific conformation that allows it to bind to the active site of kinases, enzymes involved in cellular signaling.
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit various biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . These activities suggest that quinoxaline derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It is likely a solid at room temperature due to the presence of the amide bond and aromatic rings. It may have low solubility in water due to the hydrophobic nature of the aromatic and phenoxy groups but might exhibit moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Result of Action
Quinoxaline derivatives have been found to exhibit various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
実験室実験の利点と制限
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a specific method, which ensures its consistency and reproducibility. It has also been extensively studied for its mechanism of action, which provides a clear understanding of how it exerts its therapeutic effects. However, one limitation of this compound is that it has not yet been tested in human clinical trials, which limits its potential for translation into clinical practice.
将来の方向性
There are several future directions for research on N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide. One area of interest is its potential for the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of these diseases and to investigate its mechanism of action. Another potential application of this compound is in the treatment of inflammatory bowel disease, which has been shown to be associated with increased COX-2 activity. Additionally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to its potential for translation into clinical practice, this compound has several advantages for lab experiments and represents a promising avenue for further research.
合成法
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide is synthesized through a multi-step process that involves the reaction between 2-aminobenzophenone and phenoxyacetic acid. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized to ensure the purity and yield of this compound.
科学的研究の応用
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(14-28-15-8-2-1-3-9-15)23-17-11-5-4-10-16(17)21-22(27)25-19-13-7-6-12-18(19)24-21/h1-13H,14H2,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKJOFKBQZBETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)

![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)


![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)

![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)


